molecular formula C23H26N2O5 B13616045 Fmoc-L-beta-Ala-Val-OH

Fmoc-L-beta-Ala-Val-OH

Cat. No.: B13616045
M. Wt: 410.5 g/mol
InChI Key: CIYBJDZZFNTZHU-UHFFFAOYSA-N
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Description

Fmoc-L-beta-Ala-Val-OH, also known as fluorenylmethyloxycarbonyl-L-beta-alanine-valine, is a compound commonly used in peptide synthesis. It is a derivative of beta-alanine and valine, protected by a fluorenylmethyloxycarbonyl group. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-beta-Ala-Val-OH typically involves the protection of the amino group of beta-alanine with a fluorenylmethyloxycarbonyl group, followed by coupling with valine. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of beta-alanine are protected using fluorenylmethyloxycarbonyl chloride.

    Automated Coupling: Automated peptide synthesizers are used to couple the protected beta-alanine with valine, ensuring high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-beta-Ala-Val-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Removal of the fluorenylmethyloxycarbonyl group yields L-beta-Ala-Val-OH.

    Coupling: Coupling with other amino acids forms longer peptide chains.

Mechanism of Action

The primary mechanism of action of Fmoc-L-beta-Ala-Val-OH involves its role as a building block in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the amino group is free to react with other amino acids, forming peptide bonds .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-methylbutanoic acid

InChI

InChI=1S/C23H26N2O5/c1-14(2)21(22(27)28)25-20(26)11-12-24-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,21H,11-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)

InChI Key

CIYBJDZZFNTZHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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